![molecular formula C15H30O4 B12563510 {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol CAS No. 143458-58-6](/img/structure/B12563510.png)
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol typically involves the reaction of 2-methyl-1,3-dioxolane with an octyloxyethyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the octyloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The octyloxyethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
2-Methyl-1,3-dioxolane: A simpler analog without the octyloxyethyl group.
2-Octyloxyethanol: Lacks the dioxolane ring but contains the octyloxyethyl group.
Comparison:
Chemical Properties: The combination of the dioxolane ring and the octyloxyethyl group enhances the compound’s reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
143458-58-6 |
|---|---|
Fórmula molecular |
C15H30O4 |
Peso molecular |
274.40 g/mol |
Nombre IUPAC |
[2-methyl-2-(2-octoxyethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-10-17-11-9-15(2)18-13-14(12-16)19-15/h14,16H,3-13H2,1-2H3 |
Clave InChI |
PJAQUFASSQPKJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCC1(OCC(O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)
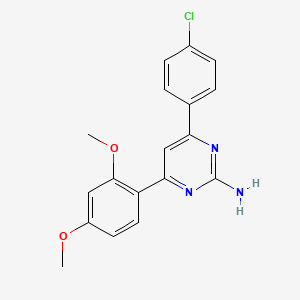
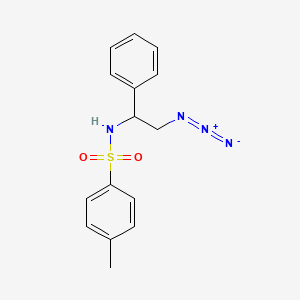
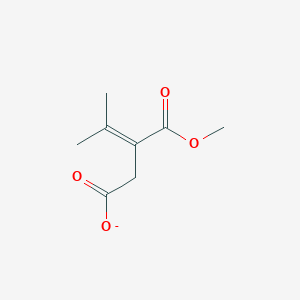
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
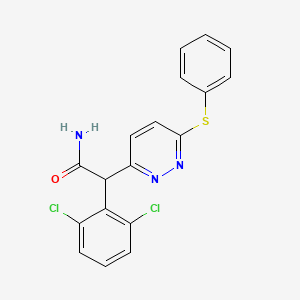
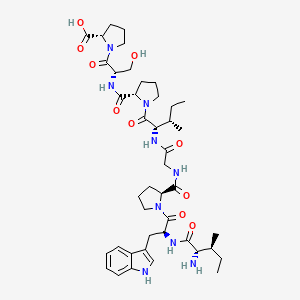
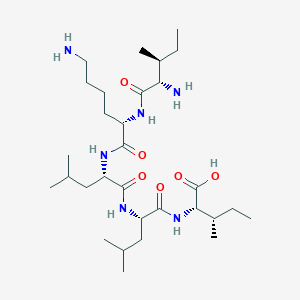
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
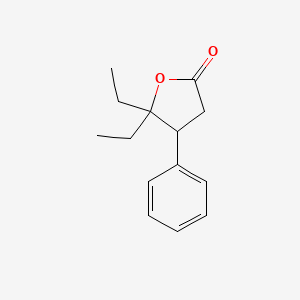
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
